

Molecular Profile and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Chloro-5-ethylpyridine

Cat. No.: B134761

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2-Chloro-5-ethylpyridine is a substituted pyridine derivative whose utility is defined by the specific arrangement and reactivity of its functional groups. Understanding its fundamental properties is the first step toward its effective application in complex synthetic campaigns.

Chemical Structure and Nomenclature

The molecule consists of a pyridine ring, an aromatic heterocycle, substituted at the 2-position with a chlorine atom and at the 5-position with an ethyl group. The chlorine atom at the 2-position, adjacent to the ring nitrogen, is particularly susceptible to nucleophilic aromatic substitution, making it the primary site of reactivity for introducing new functionalities.

Systematic Name: **2-Chloro-5-ethylpyridine** Chemical Formula: C₇H₈ClN[1][2][3] SMILES: CCC1=CN=C(C=C1)Cl[3] InChI Key: HJQDSJJSRDWZIA-UHFFFAOYSA-N[3]

Key Identifiers and Physicochemical Data

Accurate identification and knowledge of physical properties are critical for experimental design, particularly for reaction setup and purification.

Property	Value	Source
CAS Number	90196-32-0	[2] [3] [4]
Molecular Weight	141.60 g/mol	[1] [2]
Appearance	Colorless liquid	[2]
Boiling Point	204.3 ± 20.0 °C (Predicted)	[2]
Density	1.111 ± 0.06 g/cm³ (Predicted)	[2]
Storage Conditions	2-8°C, under inert gas	[1]

The Strategic Importance in Synthesis

The value of **2-Chloro-5-ethylpyridine** lies not in its final application, but in its role as a versatile intermediate. Its unique structure is a launchpad for creating more complex, high-value molecules.[\[1\]](#)[\[2\]](#)

Reactivity and Synthetic Utility

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho (2, 6) and para (4) to the nitrogen atom. The presence of the chlorine atom at the 2-position provides an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the facile introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiols), making it a cornerstone reaction for building molecular diversity.[\[5\]](#) This reactivity is fundamental to its role as a building block in the pharmaceutical and agrochemical industries for the development of active ingredients.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Applications in Drug Discovery and Agrochemicals

2-Chloro-5-ethylpyridine serves as a key precursor in the synthesis of targeted bioactive molecules.[\[2\]](#) In pharmaceuticals, it is a building block for developing Active Pharmaceutical Ingredients (APIs) by allowing for structural modifications that can tune a molecule's biological activity and properties.[\[1\]](#) In the agrochemical sector, this intermediate is utilized in the production of potent pesticides and herbicides.[\[1\]](#) For instance, the closely related compound 2-chloro-5-methylpyridine is a known precursor to 2-chloro-5-trichloromethylpyridine, an

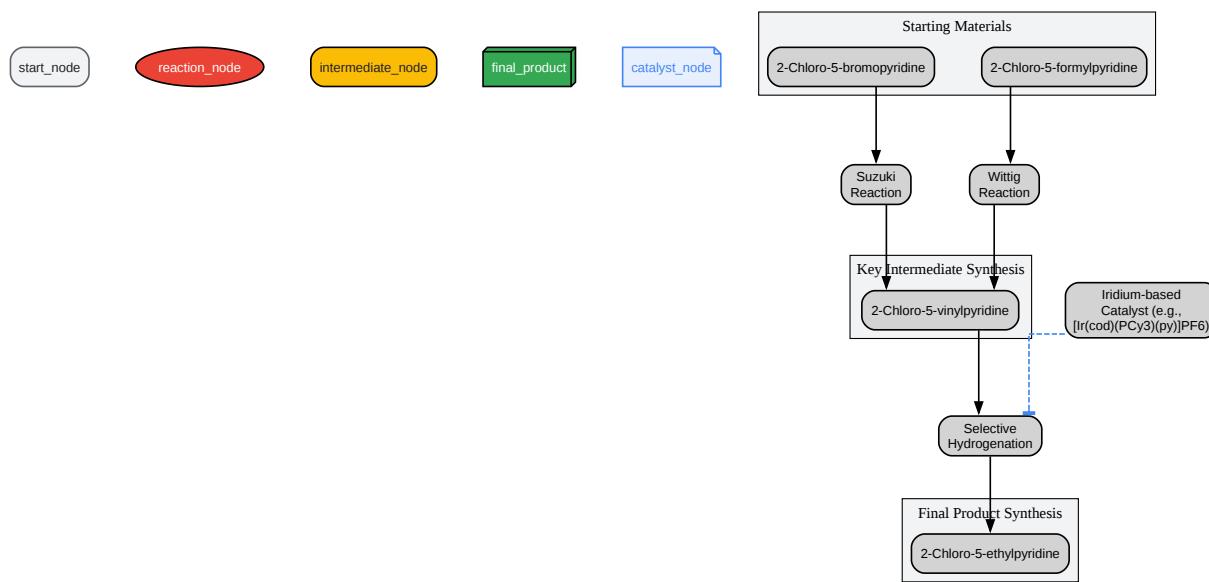
essential intermediate for manufacturing powerful herbicides.^{[7][8]} This highlights the industrial relevance of this class of substituted pyridines.

Synthetic Pathways and Methodologies

The synthesis of **2-Chloro-5-ethylpyridine** requires a controlled, high-selectivity approach to avoid unwanted side reactions. A modern and efficient route involves the selective hydrogenation of a vinyl precursor, which itself can be generated through robust carbon-carbon bond-forming reactions.^[9]

Synthesis Workflow Diagram

The following diagram illustrates a state-of-the-art synthetic pathway. The choice between the Suzuki and Wittig reactions for the vinyl intermediate depends on the availability and cost of the respective starting materials. The final hydrogenation step is critical and relies on a specialized catalyst to selectively reduce the vinyl group without affecting the pyridine ring or the chloro-substituent.^[9]



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Caption: Synthetic pathways to **2-Chloro-5-ethylpyridine**.

Experimental Protocol: Selective Hydrogenation

This protocol details the final, critical step in the synthesis. The choice of an iridium-based catalyst is paramount; its specific ligand environment (e.g., tricyclohexylphosphine and pyridine) facilitates the selective reduction of the vinyl group's double bond while leaving the aromatic pyridine ring untouched.[9]

Objective: To synthesize **2-Chloro-5-ethylpyridine** from 2-Chloro-5-vinylpyridine with high yield and selectivity.

Materials:

- 2-Chloro-5-vinylpyridine (1.0 eq)
- Iridium Catalyst: $[\text{Ir}(\text{cod})(\text{PCy}_3)(\text{py})]\text{PF}_6$ (1,5-cyclooctadiene)(pyridine) (tricyclohexylphosphine)iridium(I) hexafluorophosphate (0.01-0.1 mol%)
- Dichloromethane (DCM), anhydrous
- Hydrogen (H_2) gas, high purity
- High-pressure reactor (autoclave) equipped with magnetic stirring and pressure gauge

Procedure:

- **Reactor Preparation:** Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen). Causality: This removes oxygen and moisture, which can deactivate the catalyst and pose a safety hazard with hydrogen gas.
- **Charging the Reactor:** Under an inert atmosphere, charge the reactor with 2-Chloro-5-vinylpyridine and the iridium catalyst. Add anhydrous dichloromethane as the solvent. Causality: DCM is a relatively inert solvent that effectively dissolves the substrate and catalyst without participating in the reaction.
- **Sealing and Purging:** Seal the reactor securely. Purge the system with hydrogen gas 3-5 times to remove all residual inert gas. Causality: This ensures the reaction atmosphere is composed solely of the reactant (H_2) and prevents pressure inaccuracies from other gases.

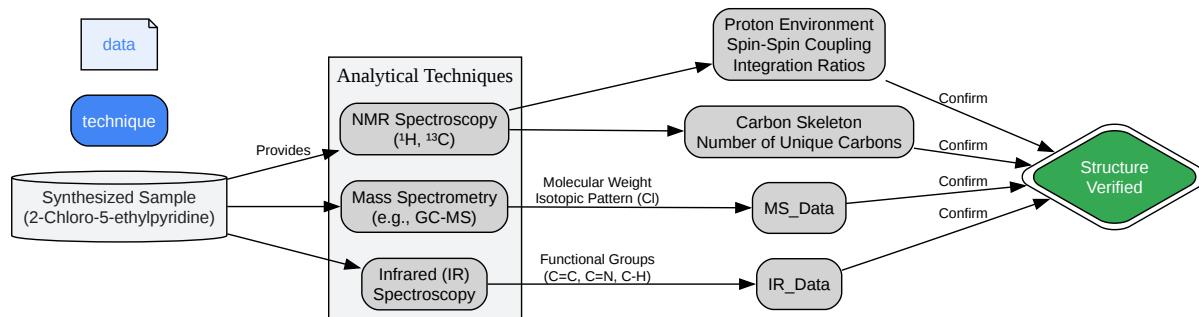
- Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-50 °C).
- Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases. This can be confirmed by taking a small aliquot (after safely depressurizing and purging) for TLC or GC-MS analysis.
- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood. Purge the reactor with an inert gas.
- Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **2-Chloro-5-ethylpyridine**. Causality: This method separates the desired product from the catalyst residue and any minor byproducts, ensuring high purity.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Analytical Workflow for Structural Verification

The following workflow ensures a comprehensive and self-validating analysis of the synthesized product. Each technique provides orthogonal data points that, when combined, confirm the structure with a high degree of confidence.

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Caption: Integrated workflow for spectroscopic analysis.

Expected Spectroscopic Signatures

- **¹H NMR Spectroscopy:** This is the most informative technique for confirming the proton environment. The spectrum of **2-Chloro-5-ethylpyridine** in CDCl_3 is expected to show distinct signals for the aromatic protons and the ethyl group.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling
H-6 (aromatic)	~8.2 ppm	Doublet (d)	1H	Small J (~2.5 Hz)
H-4 (aromatic)	~7.5 ppm	Doublet of doublets (dd)	1H	J ~8.5, 2.5 Hz
H-3 (aromatic)	~7.2 ppm	Doublet (d)	1H	Large J (~8.5 Hz)
-CH ₂ - (ethyl)	~2.7 ppm	Quartet (q)	2H	J ~7.6 Hz
-CH ₃ (ethyl)	~1.2 ppm	Triplet (t)	3H	J ~7.6 Hz

- ^{13}C NMR Spectroscopy: This technique confirms the carbon skeleton. Seven distinct signals are expected, five for the aromatic carbons and two for the ethyl group carbons.
- Mass Spectrometry (MS): Electron Impact (EI-MS) will show a molecular ion peak (M^+) and an $\text{M}+2$ peak in an approximate 3:1 ratio. Causality: This characteristic isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule.
- Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching from the aromatic and aliphatic groups ($\sim 2850\text{-}3100\text{ cm}^{-1}$), and aromatic C=C and C=N stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.[10]

Safety, Handling, and Storage

Working with halogenated organic intermediates requires strict adherence to safety protocols to mitigate risks. While specific data for **2-Chloro-5-ethylpyridine** is limited, data from closely related compounds like 2-chloro-5-methylpyridine should be used to inform a conservative safety assessment.[11][12]

- Hazard Identification: Assumed to be harmful if swallowed or in contact with skin, and to cause skin irritation.[11] Handle as a hazardous substance.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[11][13] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]
 - Eye Contact: Rinse cautiously with water for several minutes.[13]

- Ingestion: Call a poison control center or doctor. Do not induce vomiting.[13]
- Inhalation: Move the person to fresh air.[13]

Conclusion

2-Chloro-5-ethylpyridine is a synthetically valuable intermediate whose strategic importance is rooted in the reactivity of its chloro-substituted, electron-deficient pyridine core. Its effective use in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals, depends on a thorough understanding of its synthesis, characterization, and safe handling. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this versatile building block into their synthetic programs.

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